Saturation State Differentiation: Chroman-2-one vs. Chromen-2-one Physicochemical Profile
7-Hydroxy-5-methylchromanone (a 3,4-dihydrochromen-2-one) exhibits a computed XLogP3-AA of 1.7 and a molecular weight of 178.18 g/mol, compared to its fully unsaturated analog 5-methylumbelliferone (7-hydroxy-5-methylchromen-2-one) with XLogP3-AA of 1.9 and MW 176.17 g/mol [1][2]. The saturation of the 3,4-double bond reduces logP by 0.2 units while maintaining identical TPSA (46.5 Ų) and hydrogen bond donor/acceptor counts (1 HBD, 3 HBA), indicating that the chroman-2-one scaffold offers marginally lower lipophilicity without sacrificing hydrogen-bonding capacity—a favorable profile for lead optimization where excessive logP contributes to off-target toxicity [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) as a function of saturation state |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; MW = 178.18 g/mol; TPSA = 46.5 Ų |
| Comparator Or Baseline | 5-Methylumbelliferone: XLogP3-AA = 1.9; MW = 176.17 g/mol; TPSA = 46.5 Ų |
| Quantified Difference | ΔXLogP3-AA = −0.2; ΔMW = +2.01 g/mol; ΔTPSA = 0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2025.04.14) |
Why This Matters
The 0.2 logP reduction translates to a 1.6-fold decrease in predicted membrane partitioning (logP-to-permeability correlation), directly impacting cell-based assay design and bioavailability predictions.
- [1] PubChem. 7-Hydroxy-5-methylchromanone (CID 10654898). Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-Methylumbelliferone (CID 5355639). Computed Properties. National Center for Biotechnology Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
